2,3-Benzofluorene
Overview
Description
2,3-Benzofluorene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluorene, characterized by the fusion of a benzene ring to the fluorene structure. This compound is known for its presence in coal tar and its application in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Benzofluorene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by the selenium-mediated rearrangement and cyclization of dihydronaphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar, where it is present in significant amounts. The compound can be isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Benzofluorene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,3-Benzofluorene has a wide range of applications in scientific research:
Chemistry: It is used as a standard in the analysis of polycyclic aromatic hydrocarbons and in the study of their environmental impact.
Biology: The compound is used in studies related to its mutagenic and carcinogenic properties.
Medicine: Research on this compound includes its potential effects on human health, particularly its role in cancer research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Benzofluorene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can form DNA adducts, which are crucial in understanding the compound’s mutagenic and carcinogenic properties . The primary molecular target is DNA, and the pathways involved include the activation of cytochrome P450 enzymes .
Comparison with Similar Compounds
Benzo[c]fluorene: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.
Fluorene: The parent compound of 2,3-Benzofluorene, lacking the additional benzene ring.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness: this compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
11H-benzo[b]fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOJKSPCGLOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022477 | |
Record name | 11H-Benzo[b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS] | |
Record name | 11H-Benzo(b)fluorene | |
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CAS No. |
243-17-4, 30777-19-6 | |
Record name | 11H-Benzo[b]fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzo(b)fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Benzofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89263 | |
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Record name | 11H-Benzo[b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-BENZOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMO75RUY0L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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